molecular formula C15H21NO4 B3043443 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid CAS No. 86778-91-8

2-(Boc-amino)-2-methyl-3-phenylpropanoic acid

Cat. No. B3043443
CAS RN: 86778-91-8
M. Wt: 279.33 g/mol
InChI Key: FAXPKABRZLISKX-UHFFFAOYSA-N
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Description

“2-(Boc-amino)-2-methyl-3-phenylpropanoic acid” is a compound that involves a Boc-protected amino group . Boc, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . The Boc group is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc protection of amines has been reported, which involves catalyst and solvent-free media under mild reaction conditions .


Molecular Structure Analysis

The Boc group in the molecule provides stability towards most nucleophiles and bases . This stability is crucial in peptide synthesis, where the Boc group can protect the amino function during the synthesis process .


Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .

Scientific Research Applications

Solid-Phase Peptide Synthesis

The compound is used in the solid-phase synthesis of peptides . This method involves the use of Boc-amino acid nanoparticles and microwave irradiation, which allows for rapid solid-phase reaction of nanoparticle reactants on the resin in water . This method has been used to synthesize peptides such as Leu-enkephalin and Val-Ala-Val-Ala-Gly-OH .

Green and Eco-Friendly Synthesis

The compound is used in green and eco-friendly synthesis methods . These methods aim to reduce the use of hazardous organic solvents and focus on yield and commercial value . The Boc protection of amines is an important step in these synthetic applications .

Chemoselective BOC Protection of Amines

The compound is used in the chemoselective BOC protection of amines . This method is highly efficient and eco-friendly, and it provides excellent yields and easy product isolation .

Catalyst and Solvent-Free Media

The compound is used in catalyst and solvent-free media . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Amino Acid Protection

The compound is used in the protection of amino acids . The amino groups in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles often need to be protected . The Boc-amino acid is commonly used for this purpose .

Pharmaceutical and Fine Chemical Syntheses

The compound is used in the synthesis of pharmaceuticals and fine chemicals . The nitrogen-containing carbamate or BOC amine compounds are frequently found in these molecules .

Safety and Hazards

While specific safety and hazards data for “2-(Boc-amino)-2-methyl-3-phenylpropanoic acid” are not available, general safety measures for handling Boc-protected compounds include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

The use of Boc-protected amino acids, including “2-(Boc-amino)-2-methyl-3-phenylpropanoic acid”, is expected to continue to play a significant role in peptide synthesis . Future research may focus on developing more efficient and environmentally friendly methods for Boc protection and deprotection .

properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXPKABRZLISKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)-2-methyl-3-phenylpropanoic acid

CAS RN

86778-91-8
Record name alpha-Methyl-DL-phenylalanine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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